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Introduction

Erythromycin is a macrolide antibiotic that inhibits protein synthesis in bacteria by binding to the
50S ribosomal subunit. In the eukaryotic model organism Saccharomyces cerevisiae,
erythromycin specifically targets mitochondrial ribosomes, which share structural similarities
with prokaryotic ribosomes. This selective inhibition of mitochondrial protein synthesis forms
the basis for its use as a selection agent in yeast transformation. By introducing a plasmid
carrying a gene that confers resistance to erythromycin, researchers can select for successfully
transformed yeast cells on a medium containing this antibiotic. This method is particularly
useful when other common auxotrophic or dominant selection markers are not suitable for the
experimental design.

Mechanism of Action and Resistance

Erythromycin's primary mode of action in yeast is the disruption of mitochondrial function by
inhibiting the synthesis of essential mitochondrial proteins. This leads to a petite phenotype and
inability to grow on non-fermentable carbon sources. Resistance to erythromycin in yeast can
be conferred by specific resistance genes, often of bacterial origin, that are codon-optimized for
expression in yeast. These genes typically encode enzymes that modify the ribosomal target of
erythromycin or efflux pumps that actively remove the antibiotic from the cell. The choice of a
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suitable erythromycin resistance cassette is critical for the successful implementation of this
selection strategy.

Experimental Considerations

Before initiating a yeast transformation experiment with erythromycin selection, it is crucial to
determine the optimal concentration of erythromycin for the specific yeast strain being used.
This is typically achieved by performing a kill curve experiment to identify the minimum
concentration of erythromycin that effectively inhibits the growth of non-transformed cells.
Factors such as the composition of the growth medium and the specific yeast strain can
influence the effective concentration. It is also important to use a validated yeast expression
vector containing a functional erythromycin resistance cassette.

Experimental Protocols

1. Preparation of Erythromycin Stock Solution

A sterile, high-concentration stock solution of erythromycin is essential for preparing selective
media.

Materials:

Erythromycin powder

95% Ethanol

Sterile, conical tubes (15 mL or 50 mL)

Sterile syringe filter (0.22 pm)

Sterile microcentrifuge tubes

Protocol:

¢ In a sterile conical tube, dissolve erythromycin powder in 95% ethanol to a final
concentration of 10 mg/mL.[1]

« Vortex thoroughly until the powder is completely dissolved.
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« Sterilize the stock solution by passing it through a 0.22 um syringe filter into a new sterile
tube.

 Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge
tubes to minimize contamination and degradation from repeated freeze-thaw cycles.

» Label the aliquots clearly with the concentration and date of preparation.

o Store the stock solution at -20°C for long-term use.

2. Determination of Optimal Erythromycin Concentration (Kill Curve)

This protocol is designed to determine the minimum inhibitory concentration (MIC) of
erythromycin for your specific Saccharomyces cerevisiae strain.

Materials:

e Yeast strain of interest

e YPD (Yeast Extract Peptone Dextrose) liquid medium

e YPD agar plates

o Erythromycin stock solution (10 mg/mL)

 Sterile culture tubes or 96-well plate

e Spectrophotometer or plate reader

Protocol:

 Inoculate a single colony of the yeast strain into 5 mL of YPD liquid medium and grow
overnight at 30°C with shaking.

e The next day, dilute the overnight culture to an ODsoo of 0.1 in fresh YPD medium.

e Prepare a series of YPD agar plates containing different concentrations of erythromycin
(e.g., 0, 10, 25, 50, 100, 150, 200 pug/mL). To do this, cool the autoclaved YPD agar to ~50-
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55°C before adding the appropriate volume of the erythromycin stock solution.

Create a 10-fold serial dilution of the ODeoo = 0.1 yeast culture (1071, 1072, 1073, 1074).

Spot 10 pL of each dilution onto the surface of the YPD plates with varying erythromycin
concentrations.

Incubate the plates at 30°C for 2-3 days.

Observe the plates and determine the lowest concentration of erythromycin that completely
inhibits the growth of the yeast strain. This concentration will be used for selecting
transformants.

3. Yeast Transformation using the Lithium Acetate (LiOAc)/Polyethylene Glycol (PEG) Method

with Erythromycin Selection

This protocol describes a standard method for introducing a plasmid containing an

erythromycin resistance gene into Saccharomyces cerevisiae.

Materials:

Yeast strain of interest

YPD liquid medium

Plasmid DNA with an erythromycin resistance cassette (100-500 ng)
Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice
1 M Lithium Acetate (LIOAc), sterile

50% (w/v) Polyethylene Glycol (PEG 3350), sterile

TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0), sterile

Sterile water

YPD agar plates containing the predetermined selective concentration of erythromycin
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e Microcentrifuge tubes
Protocol:

 Inoculate 5 mL of YPD medium with a single colony of the yeast strain and grow overnight at
30°C with shaking.

e Inoculate 50 mL of fresh YPD medium with the overnight culture to an ODsoo Of
approximately 0.2.

o Grow the culture at 30°C with shaking until the ODeoo reaches 0.6-0.8 (log phase).

o Harvest the cells by centrifugation at 3000 x g for 5 minutes.

e Wash the cell pellet with 25 mL of sterile water and centrifuge again.

e Resuspend the cells in 1 mL of sterile 100 mM LiOAc and transfer to a microcentrifuge tube.
o Pellet the cells by centrifugation and discard the supernatant.

o Resuspend the cell pellet in 400 pL of 100 mM LiOAc. This will be your competent cell
suspension.

o For each transformation, mix the following in a sterile microcentrifuge tube in the order listed:

[e]

240 pL of 50% PEG

o

36 puL of 1 M LiIOAc

[¢]

50 uL of single-stranded carrier DNA (2 mg/mL)

[¢]

1-5 g of plasmid DNA in a volume of up to 34 pL

[e]

100 pL of competent yeast cells
o Vortex the mixture vigorously for 1 minute.

e Incubate at 42°C for 40 minutes (heat shock).
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o Pellet the cells by centrifugation at 8000 x g for 1 minute.
o Carefully remove the supernatant.
o Resuspend the cell pellet in 1 mL of sterile YPD medium.

 Incubate the cells at 30°C for 2-3 hours with gentle shaking to allow for the expression of the
resistance gene.

o Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in 100-
200 pL of sterile water.

» Plate the entire cell suspension onto a YPD agar plate containing the selective concentration
of erythromycin.

 Incubate the plates at 30°C for 2-4 days, or until colonies appear.
 Pick individual colonies for further analysis.

Data Presentation

Table 1: Example Kill Curve Data for S. cerevisiae Strain BY4741
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Erythromycin

Concentration 10~ Dilution 102 Dilution 102 Dilution 10-4 Dilution
(ng/mL)

0 ++++ ++++ +++ ++

10 ++++ +++ ++ +

25 +++ ++ + -

50 ++ + - -

100 + - - -

150 - - - -

200 - - - -

Legend: ++++
(confluent
growth), +++
(heavy growth),
++ (moderate
growth), + (slight
growth), - (no
growth)

Table 2: Transformation Efficiency with Erythromycin Selection (Hypothetical Data)

. . Erythromycin Transformants/ug
Plasmid Resistance Marker
(ng/mL) DNA
pPYES2-Erm Erythromycin 150 1.5x 103
pRS426 URA3 N/A 2.1x10%
Negative Control None 150 0

Mandatory Visualization
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Caption: Workflow for yeast transformation with erythromycin selection.
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Caption: Mechanism of erythromycin action and resistance in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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